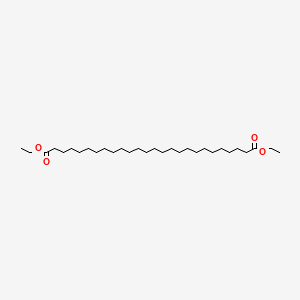

Diethyl hexacosanedioate

Description

Properties

Molecular Formula |

C30H58O4 |

|---|---|

Molecular Weight |

482.8 g/mol |

IUPAC Name |

diethyl hexacosanedioate |

InChI |

InChI=1S/C30H58O4/c1-3-33-29(31)27-25-23-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-24-26-28-30(32)34-4-2/h3-28H2,1-2H3 |

InChI Key |

XXWBJDMJTNLQAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Diethyl Hexacosanedioate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of diethyl hexacosanedioate, a long-chain aliphatic ester. The methodologies presented are based on established principles of organic chemistry, specifically Fischer esterification and recrystallization techniques, and are supplemented with data from analogous long-chain diesters to provide a complete technical resource.

Synthesis of Diethyl Hexacosanedioate via Fischer Esterification

The synthesis of diethyl hexacosanedioate is most effectively achieved through the Fischer esterification of hexacosanedioic acid with ethanol in the presence of a strong acid catalyst. This reversible reaction is driven towards the product by using an excess of ethanol, which also serves as the reaction solvent.

Reaction Scheme:

HOOC-(CH₂)₂₄-COOH + 2 CH₃CH₂OH ⇌ CH₃CH₂OOC-(CH₂)₂₄-COOCH₂CH₃ + 2 H₂O (Hexacosanedioic Acid + Ethanol ⇌ Diethyl Hexacosanedioate + Water)

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hexacosanedioic acid (1.0 eq).

-

Reagent Addition: Add a significant excess of absolute ethanol (e.g., 20-50 eq) to the flask. The ethanol acts as both a reactant and a solvent.

-

Catalyst Introduction: While stirring, carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (e.g., 0.05-0.1 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the dissolution of the starting diacid. The reaction is typically allowed to proceed for several hours (e.g., 8-24 hours) to ensure maximum conversion.

-

Reaction Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

Logical Relationship of Synthesis Steps

Caption: Synthesis workflow for diethyl hexacosanedioate.

Purification of Diethyl Hexacosanedioate

The purification of the synthesized diethyl hexacosanedioate involves an initial workup to remove the acid catalyst and unreacted starting materials, followed by recrystallization to obtain a high-purity solid product.

Experimental Protocol:

-

Solvent Removal: A majority of the excess ethanol is removed from the cooled reaction mixture using a rotary evaporator.

-

Extraction and Washing: The residue is dissolved in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate. This organic solution is then washed sequentially with:

-

A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. (Caution: CO₂ evolution).

-

Water (H₂O) to remove any remaining salts.

-

Brine (saturated aqueous NaCl) to facilitate the separation of the organic and aqueous layers and to begin the drying process.

-

-

Drying: The organic layer is dried over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filtration and Concentration: The drying agent is removed by gravity filtration, and the solvent is removed from the filtrate by rotary evaporation to yield the crude diethyl hexacosanedioate.

-

Recrystallization: The crude solid is recrystallized from a suitable solvent. For a long-chain, non-polar ester, solvents such as ethanol, acetone, or a mixture of hexane and ethyl acetate are good starting points for optimization.

-

Dissolve the crude product in a minimal amount of the chosen solvent at its boiling point.

-

Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Further cooling in an ice bath can maximize the yield.

-

-

Isolation and Drying of Pure Product: The purified crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and then dried under vacuum to remove any residual solvent.

Purification Workflow Diagram

Caption: Purification workflow for diethyl hexacosanedioate.

Quantitative Data

Due to the limited availability of specific experimental data for diethyl hexacosanedioate in the public domain, the following table includes both known data for analogous long-chain diethyl esters and estimated values for the target compound.

| Property | Diethyl Tetradecanedioate (C₁₄) | Diethyl Eicosanedioate (C₂₀) | Diethyl Tetracosanedioate (C₂₄) | Diethyl Hexacosanedioate (C₂₆) (Estimated) |

| Molecular Formula | C₁₈H₃₄O₄ | C₂₄H₄₆O₄[1] | C₂₈H₅₄O₄[2] | C₃₀H₅₈O₄ |

| Molecular Weight ( g/mol ) | 314.48[3] | 398.63[1] | 454.76[2] | 482.81 |

| Appearance | White Solid | White Solid | White to Off-White Solid[4] | White to Off-White Waxy Solid |

| Melting Point (°C) | 29-31 | 54.5[5] | ~60-65 | ~65-70 |

| Boiling Point (°C) | 315-325 | >400 (Estimated) | >450 (Estimated) | >480 (Estimated) |

| Typical Reaction Yield (%) | >90 (General Esterification) | >90 (General Esterification) | >90 (General Esterification) | 85-95 |

Note on Estimated Values: The melting point of long-chain aliphatic compounds generally increases with chain length. The estimated melting point for diethyl hexacosanedioate is extrapolated from the trend observed in shorter-chain analogues. The reaction yield is based on typical efficiencies of Fischer esterifications for similar substrates.

This guide provides a robust framework for the synthesis and purification of diethyl hexacosanedioate. Researchers are encouraged to optimize the described protocols, particularly the recrystallization solvent and reaction times, to suit their specific experimental conditions and purity requirements.

References

- 1. Diethyl Icosanedioate | C24H46O4 | CID 5058538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Online CAS Number 1472-91-9 - TRC - 1,24-Diethyl Tetracosanedioate | LGC Standards [lgcstandards.com]

- 3. Diethyl tetradecanedioate | C18H34O4 | CID 88260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tetracosanedioic acid diethyl ester CAS#: 1472-91-9 [chemicalbook.com]

- 5. EICOSANEDIOIC ACID DIETHYL ESTER CAS#: 42235-39-2 [amp.chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Diethyl Hexacosanedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl hexacosanedioate is a long-chain aliphatic diester. While specific experimental data for this particular molecule is not extensively available in public literature, its physical and chemical properties can be reliably inferred from the well-established chemistry of long-chain dicarboxylic acids and their esters. This guide provides a comprehensive overview of its expected properties, a representative synthesis protocol, and its potential relevance in research and development, particularly in the context of drug formulation and material science.

Long-chain aliphatic esters are characterized by their hydrophobic nature, high molecular weight, and waxy consistency at room temperature. These properties make them of interest as excipients in drug delivery systems, such as in the formulation of controlled-release matrices, as viscosity modifiers in topical preparations, or as components in specialized coatings.

Physical and Chemical Properties

The properties of Diethyl hexacosanedioate are primarily determined by its long C26 aliphatic chain, capped by two ethyl ester functional groups.

| Property | Estimated Value / Expected Characteristic |

| Molecular Formula | C30H58O4 |

| Molecular Weight | 482.78 g/mol |

| Appearance | White to off-white waxy solid at room temperature. |

| Melting Point | Expected to be significantly higher than shorter-chain diesters like diethyl adipate (-20 °C). The melting point will be influenced by the crystallinity of the solid. |

| Boiling Point | High boiling point, likely requiring vacuum distillation to prevent decomposition. Expected to be well above 300 °C at atmospheric pressure. |

| Density | Expected to be less than 1 g/mL, consistent with long-chain aliphatic compounds. |

| Solubility | Insoluble in water. Soluble in nonpolar organic solvents such as hexane, toluene, and diethyl ether. Limited solubility in more polar organic solvents like ethanol. |

| Chemical Stability | Stable under normal conditions. Susceptible to hydrolysis to hexacosanedioic acid and ethanol under acidic or basic conditions, particularly at elevated temperatures. |

| Reactivity | The ester functional groups can undergo transesterification in the presence of an alcohol and a suitable catalyst. The long aliphatic chain is relatively inert but can undergo oxidation at high temperatures. |

Experimental Protocols

Synthesis of Diethyl Hexacosanedioate via Fischer-Speier Esterification

The most common and straightforward method for the synthesis of Diethyl hexacosanedioate is the Fischer-Speier esterification of hexacosanedioic acid with ethanol in the presence of an acid catalyst.[1][2]

Materials:

-

Hexacosanedioic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (or another suitable acid catalyst, e.g., p-toluenesulfonic acid)[2]

-

Toluene (for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add hexacosanedioic acid, a significant excess of anhydrous ethanol (to drive the equilibrium towards the product), and toluene.[2]

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

-

Reflux: Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed with toluene and collected in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected. Continue the reflux until no more water is collected, indicating the completion of the reaction.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent (toluene and excess ethanol) under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as hexane, to yield the pure Diethyl hexacosanedioate.

-

Characterization:

The successful synthesis and purity of the product can be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the ethyl ester groups and the long aliphatic chain.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl (C=O) stretch.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Melting Point Analysis: To determine the melting point of the purified product.

Visualizations

Caption: A flowchart illustrating the synthesis of Diethyl hexacosanedioate.

Caption: Relationship between structure, properties, and applications.

References

Navigating the Supply and Application of Diethyl Hexanedioate in Pharmaceutical Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Diethyl hexanedioate, more commonly known as diethyl adipate, is a versatile diester of adipic acid that has garnered significant attention in the pharmaceutical industry. Its primary role is as a plasticizer in the formulation of polymer-based drug delivery systems, where it imparts flexibility and modifies the release characteristics of therapeutic agents. This technical guide provides an in-depth overview of the commercial availability of diethyl hexanedioate and its application in creating controlled-release formulations, with a focus on experimental protocols and the underlying principles of its function. It is important to note that the compound "Diethyl hexacosanedioate," as initially queried, is not commonly available commercially, and it is widely understood that the intended compound of interest is Diethyl hexanedioate (CAS 141-28-6).

Commercial Availability and Supplier Specifications

Diethyl hexanedioate is readily available from a range of chemical suppliers who offer various grades suitable for research and development purposes. The product is typically a colorless to pale yellow liquid. Key specifications from prominent suppliers are summarized below for ease of comparison.

| Supplier | Purity/Grade | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich (Merck) | for synthesis | Custom | 141-28-6 | C₁₀H₁₈O₄ | 202.25 |

| Santa Cruz Biotechnology | Standard | Custom | 141-28-6 | C₁₀H₁₈O₄ | 202.25[1] |

| TCI America | >98.0% (GC) | 25g, 500g | 141-28-6 | C₁₀H₁₈O₄ | 202.25 |

| Thermo Fisher Scientific | Standard | Custom | 141-28-6 | C₁₀H₁₈O₄ | 202.25 |

| VWR (Avantor) | Standard | Custom | 141-28-6 | C₁₀H₁₈O₄ | 202.25 |

Physicochemical Properties

Understanding the physical and chemical properties of diethyl hexanedioate is crucial for its effective application in pharmaceutical formulations.

| Property | Value |

| Appearance | Colorless to pale yellow liquid[2] |

| Boiling Point | 251 °C[2][3] |

| Melting Point | -20 to -19 °C[2][3] |

| Density | 1.009 g/mL at 25 °C[2] |

| Solubility | Practically insoluble in water; soluble in alcohol, ether, and oils[2][3] |

| Flash Point | 113 °C[3] |

Application in Controlled-Release Formulations

The primary application of diethyl hexanedioate in a pharmaceutical context is as a plasticizer for hydrophobic polymers, most notably ethylcellulose, to create coatings for solid dosage forms like pellets and microcapsules.[4] These coatings are designed to control the release of the active pharmaceutical ingredient (API), providing sustained or targeted delivery.

Plasticizers like diethyl adipate work by inserting themselves between the polymer chains, which increases the free volume and flexibility of the polymer film. This modification of the polymer matrix alters its permeability to water and the dissolved API, thereby controlling the drug release rate. The concentration of the plasticizer is a critical parameter that can be adjusted to achieve the desired release profile.

The logical relationship for the function of diethyl adipate as a plasticizer in a polymer matrix for controlled drug release can be visualized as follows:

Experimental Protocol: Preparation of Theophylline-Loaded Ethylcellulose Microcapsules

The following is a detailed protocol for the preparation of controlled-release theophylline microcapsules using diethyl adipate as a plasticizer, based on the emulsion-solvent evaporation method. This method is widely used for microencapsulation of drugs.

Materials:

-

Theophylline (Active Pharmaceutical Ingredient)

-

Ethylcellulose (Coating Polymer)

-

Diethyl Adipate (Plasticizer)

-

Dichloromethane (Solvent)

-

Polyvinyl Alcohol (PVA) (Emulsifier)

-

Distilled Water

Equipment:

-

Homogenizer

-

Magnetic stirrer with heating plate

-

Beakers and graduated cylinders

-

Sieve shaker with a set of standard sieves

-

Optical microscope

-

Dissolution testing apparatus (USP Type II)

Procedure:

-

Preparation of the Organic Phase:

-

Dissolve a specific amount of ethylcellulose in dichloromethane.

-

Add diethyl adipate to the ethylcellulose solution at a predetermined concentration (e.g., 10% w/w of the polymer).

-

Disperse the theophylline powder uniformly in this polymer-plasticizer solution.

-

-

Preparation of the Aqueous Phase:

-

Dissolve polyvinyl alcohol (PVA) in distilled water to create an emulsifier solution (e.g., 0.5% w/v).

-

-

Emulsification:

-

Slowly add the organic phase to the aqueous phase while continuously homogenizing at a high speed (e.g., 5000 rpm) for a specified time (e.g., 5 minutes) to form an oil-in-water (o/w) emulsion.

-

-

Solvent Evaporation:

-

Transfer the emulsion to a larger beaker and stir at a constant, moderate speed (e.g., 500 rpm) at room temperature for an extended period (e.g., 3-4 hours) to allow for the evaporation of dichloromethane.

-

As the solvent evaporates, the polymer and plasticizer will precipitate around the drug particles, forming solid microcapsules.

-

-

Collection and Drying of Microcapsules:

-

Collect the formed microcapsules by filtration.

-

Wash the microcapsules with distilled water to remove any residual PVA.

-

Dry the microcapsules in a desiccator or an oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

-

-

Characterization of Microcapsules:

-

Particle Size Analysis: Determine the particle size distribution of the prepared microcapsules using a sieve shaker or optical microscopy.

-

Drug Entrapment Efficiency: Accurately weigh a sample of microcapsules, dissolve them in a suitable solvent to break the polymer coat, and quantify the theophylline content using a suitable analytical method (e.g., UV-Vis spectrophotometry).

-

In Vitro Drug Release Study: Perform a dissolution study using a USP Type II apparatus. Place a known amount of microcapsules in the dissolution medium (e.g., phosphate buffer pH 6.8) at 37°C and stir at a constant speed (e.g., 50 rpm). Withdraw samples at predetermined time intervals, and analyze the theophylline concentration to determine the release profile.

-

The following diagram illustrates the experimental workflow for the preparation of these microcapsules:

Conclusion

Diethyl hexanedioate is a critical excipient in the development of advanced drug delivery systems. Its role as a plasticizer allows for the fine-tuning of drug release profiles from polymer-coated formulations. A thorough understanding of its properties, commercial availability, and application in established experimental protocols is essential for researchers and professionals in the field of drug development. The methodologies described in this guide provide a solid foundation for the rational design and evaluation of controlled-release pharmaceutical products utilizing diethyl hexanedioate.

References

- 1. medipharmsai.com [medipharmsai.com]

- 2. jetir.org [jetir.org]

- 3. Ethyl Cellulose Microcapsules for Protecting and Controlled Release of Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theophylline-Ethylcellulose Microparticles: Screening of the Process and Formulation Variables for Preparation of Sustained Release Particles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Diethyl Hexacosanedioate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: Diethyl hexacosanedioate, a long-chain aliphatic diester, is a molecule with potential applications in various fields, including pharmaceuticals and material science, owing to its hydrophobic nature and waxy properties. A thorough understanding of its solubility is critical for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the expected solubility of diethyl hexacosanedioate in common laboratory solvents. Due to the absence of specific quantitative data in publicly available literature, this guide focuses on the theoretical principles governing its solubility, qualitative expectations, and detailed experimental protocols for its determination.

Introduction to Diethyl Hexacosanedioate

Diethyl hexacosanedioate (C

30584Predicted Solubility in Common Laboratory Solvents

| Solvent Category | Common Solvents | Predicted Solubility of Diethyl Hexacosanedioate | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High | The long aliphatic chain of diethyl hexacosanedioate is structurally very similar to these nonpolar hydrocarbon solvents, maximizing van der Waals interactions. |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | Moderate to High | While the molecule is aliphatic, the overall nonpolar character will allow for significant interaction with aromatic solvents. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have the ability to dissolve a wide range of organic compounds, including those with low polarity. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers are relatively nonpolar and are good solvents for many organic compounds. THF is slightly more polar than diethyl ether. |

| Esters | Ethyl acetate | Moderate | As an ester itself, diethyl hexacosanedioate will have some affinity for ethyl acetate, though the very long alkyl chain will be the dominant factor. |

| Ketones | Acetone | Low to Moderate | Acetone is a polar aprotic solvent and is less likely to effectively solvate the long nonpolar alkyl chain. |

| Alcohols | Methanol, Ethanol | Very Low | The high polarity and hydrogen-bonding nature of short-chain alcohols make them poor solvents for large, nonpolar molecules. |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Very Low | These are highly polar solvents and are unsuitable for dissolving long-chain aliphatic compounds. |

| Polar Protic | Water | Insoluble | The hydrophobic nature of the long hydrocarbon chain results in insolubility in water. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for diethyl hexacosanedioate, a standardized experimental protocol should be followed. The isothermal shake-flask method is a reliable and commonly used technique.

Objective: To determine the saturation solubility of diethyl hexacosanedioate in a given solvent at a specific temperature.

Materials:

-

Diethyl hexacosanedioate (purified)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a gravimetric analysis setup.

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of diethyl hexacosanedioate to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed syringe to avoid precipitation. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered solution under a stream of inert gas or in a vacuum oven until a constant weight is achieved. The mass of the dissolved solid can then be determined.

-

Chromatographic Method (HPLC/GC): Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the sample to determine the concentration of diethyl hexacosanedioate.

-

-

Data Analysis: Calculate the solubility in units such as g/L, mg/mL, or mol/L. Repeat the experiment at least in triplicate to ensure reproducibility and report the mean solubility and standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Conclusion

While specific quantitative solubility data for diethyl hexacosanedioate is not currently documented in the public domain, a strong theoretical basis exists to predict its solubility behavior. It is expected to be highly soluble in nonpolar aliphatic and aromatic solvents and poorly soluble in polar solvents, particularly water and alcohols. For researchers and developers requiring precise solubility data, the provided experimental protocol offers a robust method for its determination. This understanding is a critical first step in unlocking the potential of this long-chain diester in various scientific and industrial applications.

An In-depth Technical Guide to the Mass Spectrometry and NMR Data of Diethyl Hexacosanedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl hexacosanedioate is a long-chain dicarboxylic acid ester. Its extended aliphatic backbone and terminal ester functionalities make it a molecule of interest in fields such as polymer chemistry, lubricant technology, and as a potential building block in the synthesis of novel pharmaceuticals. A thorough understanding of its structural and spectroscopic properties is paramount for its application and quality control. This technical guide provides a detailed overview of the expected mass spectrometry (MS) and nuclear magnetic resonance (NMR) data for Diethyl hexacosanedioate, complete with predicted data, detailed experimental protocols, and a logical workflow for its analysis.

Due to the absence of publicly available experimental spectra for Diethyl hexacosanedioate, the data presented herein is predicted based on the known spectroscopic behavior of analogous long-chain esters and fundamental principles of mass spectrometry and NMR spectroscopy.

Predicted Mass Spectrometry Data

The mass spectrum of Diethyl hexacosanedioate is anticipated to be characterized by a molecular ion peak and a series of fragment ions resulting from specific cleavage patterns. Electron Ionization (EI) is a common technique for the analysis of such compounds.

Table 1: Predicted Mass Spectrometry Data for Diethyl hexacosanedioate

| Property | Predicted Value/Information |

| Molecular Formula | C₃₀H₅₈O₄ |

| Molecular Weight | 482.78 g/mol |

| Predicted M+• Peak (m/z) | 482.4 |

| Key Fragmentation Pathways | McLafferty Rearrangement, Alpha-Cleavage, Alkoxy Group Loss |

| Predicted Major Fragments (m/z) | 437 ([M-OC₂H₅]⁺), 454 ([M-C₂H₄]⁺), 101, 88, 73, 55, 43 |

Predicted Fragmentation Pattern:

Under electron ionization, Diethyl hexacosanedioate is expected to undergo fragmentation through several key pathways common to long-chain esters[1][2].

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for esters[2]. This would result in the loss of an ethyl radical or a larger alkyl chain.

-

McLafferty Rearrangement: This is a characteristic fragmentation of molecules containing a carbonyl group and a sufficiently long alkyl chain[1]. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-carbon-carbon bond. For a diethyl ester, this can lead to the formation of a characteristic ion.

-

Loss of the Alkoxy Group: Cleavage of the bond between the carbonyl carbon and the oxygen of the ethoxy group would result in the loss of an ethoxy radical (•OC₂H₅), leading to an acylium ion.

Predicted NMR Data

The ¹H and ¹³C NMR spectra of Diethyl hexacosanedioate are predicted to be relatively simple, dominated by signals from the long methylene chain and the ethyl ester groups. The chemical shifts are predicted based on established ranges for similar functional groups[3][4][5][6][7].

Predicted ¹H NMR Data

Table 2: Predicted ¹H NMR Chemical Shifts for Diethyl hexacosanedioate (Solvent: CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (ethyl) | 1.25 | Triplet | 6H |

| -CH₂- (chain, β-γ) | 1.20 - 1.40 | Multiplet | ~40H |

| -CH₂- (chain, α) | 1.63 | Quintet | 4H |

| -CH₂-C(=O) | 2.28 | Triplet | 4H |

| -O-CH₂- (ethyl) | 4.12 | Quartet | 4H |

Predicted ¹³C NMR Data

Table 3: Predicted ¹³C NMR Chemical Shifts for Diethyl hexacosanedioate (Solvent: CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (ethyl) | 14.2 |

| -CH₂- (chain) | 25.0 - 30.0 |

| -CH₂-C(=O) | 34.4 |

| -O-CH₂- (ethyl) | 60.1 |

| -C=O (ester) | 173.9 |

Experimental Protocols

The following are detailed methodologies for acquiring mass spectrometry and NMR data for Diethyl hexacosanedioate.

Mass Spectrometry (GC-MS) Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for the analysis of this compound due to its volatility and thermal stability.

-

Sample Preparation:

-

Dissolve 1-5 mg of Diethyl hexacosanedioate in 1 mL of a suitable organic solvent such as hexane or ethyl acetate.

-

If the sample contains impurities, a prior clean-up step using solid-phase extraction (SPE) with a silica-based sorbent may be necessary.

-

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in splitless mode at 280°C.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp: 10°C/min to 320°C.

-

Final hold: 10 minutes at 320°C.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 40-600.

-

Scan Speed: 1000 amu/s.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of Diethyl hexacosanedioate in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Spectrometer: A 400 MHz or higher field spectrometer.

-

Solvent: CDCl₃.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Acquisition Parameters:

-

Number of scans: 16-32.

-

Relaxation delay: 1.0 s.

-

Pulse width: 90°.

-

Spectral width: -2 to 12 ppm.

-

-

-

¹³C NMR Spectroscopy:

-

Spectrometer: A 100 MHz or higher field spectrometer.

-

Solvent: CDCl₃.

-

Reference: CDCl₃ solvent peak at 77.16 ppm.

-

Acquisition Parameters:

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2.0 s.

-

Pulse width: 30-45°.

-

Spectral width: -10 to 220 ppm.

-

Decoupling: Proton broadband decoupling.

-

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive analysis of Diethyl hexacosanedioate using mass spectrometry and NMR spectroscopy.

Caption: Workflow for the analysis of Diethyl hexacosanedioate.

This comprehensive guide provides researchers, scientists, and drug development professionals with the essential predicted data and robust experimental protocols for the thorough characterization of Diethyl hexacosanedioate. The outlined workflow ensures a systematic and efficient approach to its analysis, facilitating its application in various scientific and industrial domains.

References

- 1. GCMS Section 6.14 [people.whitman.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pnnl.gov [pnnl.gov]

Potential Industrial Applications of Diethyl Hexacosanedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl hexacosanedioate is a long-chain aliphatic diester. While specific, large-scale industrial applications for this particular molecule are not widely documented in publicly available literature, its chemical structure—a C26 dicarboxylic acid esterified with ethanol—positions it as a potentially valuable compound in several industrial sectors. This guide explores the prospective applications of diethyl hexacosanedioate based on the well-established functions of analogous long-chain dicarboxylic acids and their esters. The information presented herein is intended to provide a technical foundation for researchers and professionals in materials science and drug development to explore its utility.

Physicochemical Properties

Table 1: Physical and Chemical Properties of Hexacosanedioic Acid and Diethyl Hexanedioate

| Property | Hexacosanedioic Acid | Diethyl Hexanedioate (Diethyl Adipate) | Diethyl Hexacosanedioate (Predicted) |

| CAS Number | 505-56-6 | 141-28-6 | Not available |

| Molecular Formula | C26H50O4 | C10H18O4[1] | C30H58O4 |

| Molecular Weight | 426.67 g/mol | 202.25 g/mol [1] | 482.78 g/mol |

| Appearance | White crystalline powder | Colorless liquid[2] | Waxy solid or viscous liquid |

| Melting Point | 124-127 °C | -20 to -19 °C[3][4] | Significantly higher than diethyl hexanedioate |

| Boiling Point | Decomposes | 251 °C[3][4] | High, with low volatility |

| Water Solubility | Insoluble | Insoluble[3][4] | Insoluble |

| Solubility in Organic Solvents | Soluble in hot organic solvents | Soluble in alcohol and ether[3] | Likely soluble in nonpolar organic solvents |

| Density | Not available | 1.009 g/mL at 25 °C[3][4] | Likely less than 1 g/mL |

Potential Applications and Underlying Chemistry

The industrial utility of dicarboxylic acids and their esters is largely determined by the length of the carbon chain. Long-chain varieties, such as hexacosanedioic acid and its esters, offer unique properties like hydrophobicity, flexibility, and thermal stability.

Polymer Synthesis

Long-chain dicarboxylic acids and their esters are valuable monomers for the synthesis of polyesters and polyamides.[5][6][7] These polymers often exhibit enhanced thermal stability and mechanical strength.[5][7]

-

Polyesters: Diethyl hexacosanedioate can undergo polycondensation with diols to form long-chain polyesters. These polymers could be suitable for applications requiring high flexibility and hydrophobicity, such as specialized coatings, adhesives, and elastomers.

-

Polyamides: While dicarboxylic acids are more directly used, their esters can also be employed in the synthesis of polyamides by reacting with diamines. The resulting polyamides would be expected to have low water absorption and good dimensional stability.

Figure 1: Polyester synthesis from diethyl hexacosanedioate.

Lubricants and Plasticizers

Esters of dicarboxylic acids are known for their excellent properties as additives in lubricating oils, including low volatility, high flash point, and good thermal stability.[8] Long-chain esters are particularly valued in high-performance lubricants.[8]

-

Lubricant Base Stocks: Due to its predicted high boiling point and thermal stability, diethyl hexacosanedioate could serve as a high-performance lubricant base stock or a viscosity modifier in synthetic lubricants.

-

Plasticizers: Diethyl esters of dicarboxylic acids, such as diethyl adipate, are used as plasticizers to increase the flexibility and durability of polymers like PVC.[2][4][9] Diethyl hexacosanedioate, with its long aliphatic chain, could offer superior plasticizing effects for specific polymer systems, particularly where low volatility and high-temperature performance are required.

Cosmetics and Personal Care

Long-chain dicarboxylic acids are utilized in the cosmetics industry as emollients and thickening agents.[5] Their esters are likely to share similar functional properties.

-

Emollients: Diethyl hexacosanedioate could function as an emollient in skincare products, providing a smooth feel and helping to maintain skin hydration due to its low water solubility and film-forming properties.

-

Thickening and Structuring Agents: In creams and lotions, it could act as a structuring agent, contributing to the desired viscosity and texture.

Figure 2: Relationship between properties and cosmetic functions.

Pharmaceutical Drug Delivery

Long-chain dicarboxylic acids have been investigated as intermediates in advanced drug delivery systems.[5] They can be used to modify the lipophilic properties of drugs, aiding in controlled release.[5]

-

Prodrugs and Drug Conjugates: The ester groups of diethyl hexacosanedioate could potentially be used to form prodrugs or be incorporated into lipid-based drug delivery systems like solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) to encapsulate and control the release of therapeutic agents.

-

Matrix Formulations: It could also be explored as a component in matrix tablets for controlled-release formulations.

Experimental Protocols

As there are no specific, published experimental protocols for the industrial application of diethyl hexacosanedioate, this section provides a general methodology for its synthesis, which is a prerequisite for any application development.

Synthesis of Diethyl Hexacosanedioate

The most common method for synthesizing diethyl esters of dicarboxylic acids is through Fischer esterification.

Objective: To synthesize diethyl hexacosanedioate from hexacosanedioic acid and ethanol.

Materials:

-

Hexacosanedioic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Reflux apparatus with a Dean-Stark trap

Procedure:

-

In a round-bottom flask, combine hexacosanedioic acid and an excess of anhydrous ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Add toluene to the flask and attach a Dean-Stark trap and condenser.

-

Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed with toluene and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by the amount of water collected.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid by washing with a 5% sodium bicarbonate solution in a separatory funnel.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude diethyl hexacosanedioate.

-

Purify the product by recrystallization or column chromatography as needed.

Figure 3: General workflow for the synthesis of diethyl hexacosanedioate.

Conclusion

While diethyl hexacosanedioate is not currently a widely used industrial chemical, its long-chain diester structure suggests significant potential in several fields, particularly in the synthesis of specialty polymers, high-performance lubricants, cosmetics, and advanced drug delivery systems. The technical information and potential application pathways outlined in this guide provide a foundation for further research and development into this promising, yet underexplored, molecule. Future work should focus on the detailed characterization of its physicochemical properties and performance evaluation in the suggested application areas.

References

- 1. scbt.com [scbt.com]

- 2. Page loading... [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. Cas 141-28-6,Diethyl adipate | lookchem [lookchem.com]

- 5. nbinno.com [nbinno.com]

- 6. longdom.org [longdom.org]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. Adipic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Long-Chain Diethyl Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain diethyl esters are a versatile class of organic compounds characterized by a central aliphatic chain of ten or more carbon atoms flanked by two ethyl ester groups. These molecules have garnered significant interest across various scientific disciplines due to their diverse physicochemical properties and biological activities. In the pharmaceutical industry, they are explored as prodrugs to enhance the lipophilicity and oral bioavailability of therapeutic agents. Their properties also make them valuable as plasticizers, lubricants, and flavor and fragrance components. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and biological relevance of long-chain diethyl esters, with a focus on experimental methodologies and data presentation for research and development.

Synthesis of Long-Chain Diethyl Esters

The most common and industrially scalable method for synthesizing long-chain diethyl esters is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of a long-chain dicarboxylic acid with an excess of ethanol. The equilibrium of the reaction is driven towards the product by removing the water formed during the reaction, often through azeotropic distillation with a suitable solvent like toluene or by using a Dean-Stark apparatus.

General Experimental Protocol: Fischer-Speier Esterification

Materials:

-

Long-chain dicarboxylic acid (e.g., sebacic acid, dodecanedioic acid)

-

Anhydrous ethanol (large excess)

-

Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid, methanesulfonic acid)[1]

-

Water-carrying agent (e.g., toluene, cyclohexane)[1]

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Neutralizing agent (e.g., saturated sodium bicarbonate solution)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap (if using a water-carrying agent), the long-chain dicarboxylic acid, a large excess of anhydrous ethanol, and the water-carrying agent are combined.

-

Catalyst Addition: A catalytic amount of a strong acid is carefully added to the reaction mixture.

-

Reflux: The mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap or by thin-layer chromatography (TLC). The reaction is typically refluxed for several hours until the theoretical amount of water is collected or TLC indicates the consumption of the starting dicarboxylic acid.[2]

-

Work-up:

-

The reaction mixture is cooled to room temperature.

-

The excess ethanol and the water-carrying agent are removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in an organic solvent such as diethyl ether or ethyl acetate.

-

The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[3]

-

-

Purification:

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude diethyl ester is then purified by vacuum distillation to obtain the final product.[3] The purity of the final product can be assessed by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Physicochemical Properties

The physical and chemical properties of long-chain diethyl esters are largely determined by the length of the central carbon chain. Generally, as the chain length increases, so do the melting point, boiling point, and viscosity. These compounds are typically colorless to pale yellow oily liquids with low volatility and are soluble in organic solvents but have limited solubility in water.

| Diethyl Ester | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| Diethyl Adipate | C10H18O4 | 202.25 | -20 to -19 | 251[4] | 1.009 | 1.427 |

| Diethyl Suberate | C12H22O4 | 230.30 | 5[5] | 282[6] | 0.982[5] | 1.432[5] |

| Diethyl Azelate | C13H24O4 | 244.33 | -16 to -15.8[7] | 172 @ 18 mmHg[7] | 0.973[7] | 1.435[7] |

| Diethyl Sebacate | C14H26O4 | 258.35 | 1 to 2 | 308 | 0.964 | 1.437 |

| Diethyl Dodecanedioate | C16H30O4 | 286.41 | 15[8] | 192-193 @ 14 mmHg[8] | 0.955 | 1.440[8] |

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of long-chain diethyl esters.

Sample Preparation:

-

The diethyl ester sample is dissolved in a suitable organic solvent (e.g., hexane, dichloromethane) to a concentration of approximately 1 mg/mL.

-

An internal standard may be added for quantitative analysis.

GC-MS Protocol:

-

Gas Chromatograph: Equipped with a capillary column suitable for the analysis of fatty acid esters (e.g., DB-5ms, HP-5ms).

-

Injection: 1 µL of the sample solution is injected in split or splitless mode.

-

Oven Temperature Program: A temperature gradient is typically used, starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 300°C) to ensure the separation of esters with different chain lengths.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectra of diethyl esters are characterized by fragmentation patterns that can be used for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of synthesized long-chain diethyl esters.

-

¹H NMR: The spectrum of a typical long-chain diethyl ester will show a triplet at approximately 1.25 ppm corresponding to the methyl protons of the ethyl groups and a quartet at around 4.12 ppm for the methylene protons of the ethyl groups. The methylene protons of the long aliphatic chain will appear as a series of multiplets in the region of 1.3 to 2.3 ppm.

-

¹³C NMR: The carbonyl carbon of the ester group typically resonates around 173 ppm. The methylene carbon of the ethoxy group is found at approximately 60 ppm, and the methyl carbon at about 14 ppm. The carbons of the long aliphatic chain will give rise to a series of signals in the upfield region of the spectrum.

Biological Activity and Signaling Pathways

Long-chain diethyl esters, particularly fatty acid ethyl esters (FAEEs), are known to be non-oxidative metabolites of ethanol.[9] Their accumulation in organs such as the heart and pancreas has been linked to alcohol-induced cellular damage.[10]

Metabolic Pathway of Fatty Acid Ethyl Esters

FAEEs are synthesized from fatty acids and ethanol by the action of various enzymes with fatty acid ethyl ester synthase activity, including carboxylester lipase.[11]

Caption: Metabolic pathway of fatty acid ethyl ester formation and hydrolysis.

Cellular Effects and Mitochondrial Dysfunction

FAEEs have been shown to cause mitochondrial dysfunction. They can be hydrolyzed back to fatty acids and ethanol within or near the mitochondrial membrane. The resulting free fatty acids can act as uncouplers of oxidative phosphorylation, leading to impaired energy production and cellular damage.[10][12]

Caption: Signaling cascade of FAEE-induced mitochondrial dysfunction.

Experimental and Logical Workflows

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a long-chain diethyl ester via Fischer esterification.

Caption: Workflow for the synthesis and purification of long-chain diethyl esters.

Prodrug Activation Logical Relationship

Long-chain diethyl esters can be designed as prodrugs that are inactive until they are hydrolyzed by endogenous esterases to release the active carboxylic acid drug.

Caption: Logical relationship of diethyl ester prodrug activation.

Conclusion

This technical guide has provided a detailed overview of long-chain diethyl esters, covering their synthesis, physicochemical properties, analytical characterization, and biological significance. The presented experimental protocols and data tables offer a valuable resource for researchers and professionals in drug development and related fields. The diagrams of metabolic pathways, cellular effects, and experimental workflows serve to visually summarize the key concepts and processes discussed. Further research into the specific structure-activity relationships and toxicological profiles of various long-chain diethyl esters will continue to expand their applications and ensure their safe use.

References

- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 2. researchgate.net [researchgate.net]

- 3. DIETHYL AZELATE synthesis - chemicalbook [chemicalbook.com]

- 4. Cas 141-28-6,Diethyl adipate | lookchem [lookchem.com]

- 5. DIETHYL SUBERATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Diethyl azelate technical grade, 90 624-17-9 [sigmaaldrich.com]

- 7. DIETHYL AZELATE CAS#: 624-17-9 [m.chemicalbook.com]

- 8. Diethyl dodecanedioate|lookchem [lookchem.com]

- 9. prepchem.com [prepchem.com]

- 10. Mitochondrial dysfunction induced by fatty acid ethyl esters, myocardial metabolites of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fatty acid ethyl ester synthase inhibition ameliorates ethanol-induced Ca2+-dependent mitochondrial dysfunction and acute pancreatitis | Gut [gut.bmj.com]

- 12. DIETHYL AZELATE | 624-17-9 [amp.chemicalbook.com]

Technical Guide on the Safe Handling of Diethyl Hexacosanedioate

Introduction

Diethyl hexacosanedioate is a long-chain aliphatic ester. Due to the limited availability of specific safety and toxicological data, a cautious approach based on the properties of similar molecules is essential for its safe handling in a research and development setting. This document provides a summary of inferred safety data, recommended handling procedures, and emergency protocols.

Hazard Identification and Classification

Based on data from analogous long-chain dicarboxylic acid esters, Diethyl hexacosanedioate is not expected to be classified as hazardous under normal conditions. However, as with any chemical with incomplete toxicological data, it should be handled with care.

Potential Hazards:

-

Eye Contact: May cause mild irritation.

-

Skin Contact: Prolonged or repeated contact may cause mild irritation.

-

Inhalation: Inhalation of dust or aerosols may cause respiratory tract irritation.

-

Ingestion: May cause gastrointestinal irritation. The toxicological properties have not been fully investigated.

Physical and Chemical Properties

The following table summarizes the physical and chemical properties of Diethyl hexacosanedioate and a related, shorter-chain diester, Diethyl adipate (also known as Diethyl hexanedioate), for comparison.

| Property | Diethyl hexacosanedioate (C₃₀H₅₈O₄) | Diethyl adipate (C₁₀H₁₈O₄) |

| Molecular Weight | 482.78 g/mol (Calculated) | 202.25 g/mol [1][2][3] |

| Appearance | Expected to be a white to off-white solid | Colorless liquid[1][4][5] |

| Melting Point | No data available | -20 to -19 °C[4][5] |

| Boiling Point | No data available | 251 °C[4][5] |

| Solubility | Expected to be insoluble in water; soluble in organic solvents. | Insoluble in water; soluble in alcohol and ether.[1][4][5] |

| Flash Point | No data available | >110 °C (>230 °F)[4][5] |

Handling and Storage

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.[6][7]

-

Avoid generation of dust.[6]

-

Wear appropriate personal protective equipment (PPE) as outlined in Section 5.

Storage:

Exposure Controls and Personal Protection

Engineering Controls:

-

Facilities should be equipped with an eyewash station and a safety shower.[1][6]

-

Use adequate ventilation to keep airborne concentrations low.[6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or glasses.[6][8]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[6][10]

-

Respiratory Protection: If dust is generated, a NIOSH-approved respirator may be required.[6]

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[1][6]

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid if irritation develops or persists.[1][6]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][6]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[1][6]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8][11]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[1][8]

-

Fire-Fighting Instructions: As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][8]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required.[8]

-

Spill Cleanup: Sweep up or absorb the material, then place it into a suitable container for disposal. Avoid generating dusty conditions.[6][8]

Toxicological Information

No specific toxicological data for Diethyl hexacosanedioate is available. For long-chain dicarboxylic acids and their esters in general, the acute toxicity is considered to be low.[12] They are generally not considered to be skin or eye irritants, though mild irritation can occur.[12] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed dicarboxylic acids and their esters as safe for use in cosmetics, suggesting low toxicity in the concentrations used in those products.[13][14]

Experimental Workflow for Handling Chemicals with Limited Safety Data

The following diagram outlines a logical workflow for researchers when handling a chemical for which a comprehensive Safety Data Sheet is not available.

Caption: Workflow for safe handling of chemicals with limited data.

Disposal Considerations

Waste disposal should be in accordance with all applicable federal, state, and local environmental regulations. It is recommended to dispose of this chemical through a licensed professional waste disposal service.

This technical guide provides a starting point for the safe handling of Diethyl hexacosanedioate. Researchers and scientists must use their professional judgment and conduct a thorough risk assessment before commencing any work with this compound.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. scbt.com [scbt.com]

- 3. Diethyl Adipate | C10H18O4 | CID 8844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Cas 141-28-6,Diethyl adipate | lookchem [lookchem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. cloudfront.zoro.com [cloudfront.zoro.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.be [fishersci.be]

- 11. chemicalbull.com [chemicalbull.com]

- 12. Esters of mono-, di-, and tricarboxylic acids | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 13. Final report of the Cosmetic Ingredient Review Expert Panel on the safety assessment of dicarboxylic acids, salts, and esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cir-safety.org [cir-safety.org]

The Elusive Natural Presence of Diethyl Hexacosanedioate: A Review of Current Knowledge

A comprehensive review of scientific literature reveals no documented evidence of Diethyl hexacosanedioate as a naturally occurring compound in plant, animal, or microbial sources. This technical guide addresses the current void in knowledge and provides context on the natural occurrence of related long-chain dicarboxylic acids, offering a resource for researchers, scientists, and drug development professionals.

While the synthetic chemistry of Diethyl hexacosanedioate is established, its presence in nature remains unconfirmed. Extensive searches of chemical databases and scientific publications did not yield any reports of its isolation or identification from a natural source. This suggests that if Diethyl hexacosanedioate does exist in nature, it is likely at concentrations below the detection limits of current analytical methodologies or present in organisms that have not yet been extensively studied for their chemical constituents.

The Broader Context: Dicarboxylic Acids in Nature

Although Diethyl hexacosanedioate has not been identified in nature, its core structure, a long-chain dicarboxylic acid, is represented in the biological world. Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups. Long-chain dicarboxylic acids, typically those with a carbon backbone of 20 atoms or more, are known constituents of certain plant and microbial lipids.

For instance, C16 to C26 α,ω-dioic acids are recognized as significant components of suberin, a complex polyester found in the cell walls of certain plant tissues, such as cork and root epidermis. These long-chain dicarboxylic acids contribute to the protective barrier properties of these tissues.

Potential Avenues for Future Research

The absence of evidence for the natural occurrence of Diethyl hexacosanedioate does not definitively preclude its existence in a natural context. Future research employing highly sensitive analytical techniques, such as advanced mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, could be directed at specific plant species known to produce a diverse array of long-chain fatty acids and their derivatives. Furthermore, exploring the metabolomes of extremophilic microorganisms or marine organisms could unveil novel metabolic pathways and potentially lead to the discovery of new natural products, including Diethyl hexacosanedioate.

Hypothetical Experimental Workflow for Detection

For researchers interested in exploring the potential natural occurrence of Diethyl hexacosanedioate, a generalized experimental workflow is proposed. This workflow is hypothetical and would require significant optimization based on the specific biological matrix being investigated.

Caption: A generalized workflow for the hypothetical screening of biological samples for the presence of Diethyl hexacosanedioate.

Methodological & Application

Application Notes and Protocols: Use of Diethyl Hexacosanedioate in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Diethyl hexacosanedioate in the synthesis of long-chain aliphatic polyesters. The information compiled includes key quantitative data, detailed experimental protocols for polymer synthesis, and visualizations of the synthetic workflow.

Introduction

Diethyl hexacosanedioate, the diethyl ester of the C26 long-chain dicarboxylic acid, is a valuable monomer for the synthesis of high-performance aliphatic polyesters. These polymers are characterized by their high crystallinity and melting points, making them suitable for applications requiring excellent thermal and mechanical properties. Their bio-based potential, derivable from plant oils, further enhances their appeal for creating sustainable materials. The long methylene chain in the repeating unit of these polyesters imparts properties that bridge the gap between traditional polyolefins and conventional polyesters.

Applications

Polymers derived from Diethyl hexacosanedioate, or its corresponding diacid, possess a unique combination of properties that make them suitable for a range of applications:

-

High-Performance Fibers: The high crystallinity and melting temperature of these polyesters enable the production of strong, thermally stable fibers for textiles and industrial applications.

-

Engineering Plastics: Their robust mechanical properties make them candidates for use as engineering plastics in applications demanding high strength and durability.

-

Biomedical Devices: The biocompatibility and biodegradability of aliphatic polyesters make them attractive for use in medical implants, drug delivery systems, and tissue engineering scaffolds. The long-chain nature of the C26 monomer can be used to tune the degradation rate and mechanical properties of the final polymer.

-

Advanced Coatings and Adhesives: The chemical structure can be modified to create polymers with excellent adhesion and barrier properties for advanced coating and adhesive formulations.

Quantitative Data Summary

The following table summarizes key quantitative data for a polyester synthesized from 1,26-hexacosanedioate, which can be derived from Diethyl hexacosanedioate. For comparison, data for other long-chain aliphatic polyesters are also included.

| Polymer Name | Monomers | Melting Temperature (Tm) | Reference |

| Poly(alkylene hexacosanedioate) - PE-26.26 | 1,26-Hexacosanedioate and 1,26-Hexacosanediol | 114 °C | [1] |

Experimental Protocols

This section provides a detailed protocol for the synthesis of a long-chain aliphatic polyester using a C26 dicarboxylic acid, which can be obtained from Diethyl hexacosanedioate via hydrolysis, or by direct transesterification. The following is a general two-stage melt polycondensation procedure.

Materials:

-

Hexacosanedioic acid (or Diethyl hexacosanedioate)

-

1,6-Hexanediol (or other suitable diol)

-

Titanium(IV) butoxide (Ti(OBu)4) or other suitable catalyst

-

High-purity nitrogen gas

-

Chloroform

-

Methanol

Equipment:

-

Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.

-

Heating mantle with temperature controller

-

Vacuum pump

-

Schlenk line for inert atmosphere operations

-

Apparatus for polymer precipitation and filtration

Procedure:

Stage 1: Esterification

-

Charge the glass reactor with equimolar amounts of hexacosanedioic acid and 1,6-hexanediol.

-

Add a catalytic amount of Titanium(IV) butoxide (typically 0.05-0.1 mol% relative to the diacid).

-

Purge the reactor with high-purity nitrogen for at least 30 minutes to ensure an inert atmosphere.

-

Heat the reaction mixture to 180-200 °C under a slow stream of nitrogen while stirring.

-

Water, the byproduct of the esterification reaction, will begin to distill off. Continue this stage for 2-4 hours or until the theoretical amount of water has been collected.

Stage 2: Polycondensation

-

Gradually increase the temperature of the reaction mixture to 220-240 °C.

-

Slowly apply a vacuum to the system, reducing the pressure to below 1 mbar over a period of 30-60 minutes. This facilitates the removal of the excess diol and drives the polymerization reaction towards higher molecular weights.

-

Continue the reaction under high vacuum and stirring for an additional 4-6 hours. The viscosity of the reaction mixture will increase significantly as the polymer chain length grows.

-

Once the desired viscosity is achieved, stop the reaction by cooling the reactor to room temperature under a nitrogen atmosphere.

Polymer Isolation and Purification:

-

Dissolve the synthesized polyester in a suitable solvent, such as chloroform.

-

Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh methanol to remove any unreacted monomers and catalyst residues.

-

Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Visualizations

Experimental Workflow for Polyester Synthesis

Caption: A generalized workflow for the synthesis of polyesters via a two-stage melt polycondensation process.

Signaling Pathway: Polyester Formation

Caption: The polycondensation reaction of a dicarboxylic acid and a diol to form a polyester and water.

References

Application Note: Diethyl Hexacosanedioate as an Internal Standard for the Quantification of Long-Chain Wax Esters in Botanical Extracts by GC-MS

Abstract

This application note describes a robust method for the quantification of long-chain wax esters in complex botanical extracts using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the variability inherent in natural product matrices and sample preparation, an internal standard is crucial for achieving accurate and precise results. Diethyl hexacosanedioate is demonstrated as a suitable internal standard for this application due to its chemical similarity to the target analytes, its absence in the sample matrix, and its excellent chromatographic behavior. This document provides a detailed experimental protocol, validation data, and a workflow for the reliable quantification of C20-C30 wax esters.

Introduction

Long-chain wax esters are important components of many botanical extracts, contributing to their physical properties and biological activities. Accurate quantification of these compounds is essential for quality control, product development, and scientific research in the pharmaceutical, cosmetic, and nutraceutical industries. The complexity of botanical matrices, however, presents significant analytical challenges, including matrix effects and sample loss during extraction and derivatization.

The use of an internal standard (IS) is a widely accepted technique to correct for such variations.[1][2] An ideal internal standard should be chemically similar to the analytes of interest, not naturally present in the samples, and chromatographically resolved from all other components.[1][3] Diethyl hexacosanedioate, a C26 saturated dicarboxylic acid diethyl ester, fulfills these criteria for the analysis of long-chain wax esters. Its high molecular weight and ester functionality mimic the behavior of the target analytes during sample preparation and GC analysis, ensuring reliable correction for procedural errors.

This application note details a validated GC-MS method employing diethyl hexacosanedioate as an internal standard for the quantification of a representative long-chain wax ester, eicosyl stearate (C20 ester of C18 fatty acid), in a hypothetical botanical extract.

Experimental Protocols

Materials and Reagents

-

Analytes: Eicosyl stearate (≥99% purity), other long-chain wax ester standards (for qualitative identification).

-

Internal Standard: Diethyl hexacosanedioate (≥99% purity).

-

Solvents: Hexane, Dichloromethane, Methanol (all HPLC or GC grade).

-

Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Sample: A well-characterized botanical extract known to contain long-chain wax esters.

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of eicosyl stearate and diethyl hexacosanedioate in dichloromethane.

-

Internal Standard Working Solution (10 µg/mL): Dilute the diethyl hexacosanedioate primary stock solution in dichloromethane.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the eicosyl stearate primary stock solution into vials and adding a constant volume of the internal standard working solution to each. Evaporate to dryness under a gentle stream of nitrogen and proceed with derivatization.

Sample Preparation

-

Accurately weigh 100 mg of the botanical extract into a glass vial.

-

Add 1.0 mL of the diethyl hexacosanedioate internal standard working solution (10 µg/mL).

-

Perform a liquid-liquid extraction with 3 x 2 mL of hexane.

-

Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of dichloromethane.

Derivatization (for potential polar interferences)

While long-chain esters do not typically require derivatization, this step can be included to silylate any co-extracted polar compounds (e.g., sterols, fatty alcohols) that might interfere with the analysis.

-

To the dried residue from the calibration standards and samples, add 50 µL of BSTFA with 1% TMCS.

-

Cap the vials tightly and heat at 70°C for 30 minutes.

-

Cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent).

-

Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.

-

Inlet: Splitless, 300°C.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp: 10°C/min to 320°C.

-

Hold: 10 minutes at 320°C.

-

-

MSD Transfer Line: 325°C.

-

Ion Source: 230°C.

-

Quadrupole: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Eicosyl stearate: m/z 283, 311

-

Diethyl hexacosanedioate (IS): m/z 397, 425

-

Results and Discussion

The use of diethyl hexacosanedioate as an internal standard significantly improves the precision and accuracy of the quantification of long-chain wax esters. The IS compensates for variations in injection volume and potential sample loss during the extraction process.

Method Validation

The method was validated for linearity, precision, accuracy, and limit of quantification (LOQ) according to standard guidelines.

Linearity: A seven-point calibration curve was constructed by plotting the peak area ratio of eicosyl stearate to diethyl hexacosanedioate against the concentration of eicosyl stearate. The method demonstrated excellent linearity over the concentration range of 0.5 to 50 µg/mL.

Precision and Accuracy: Intra- and inter-day precision and accuracy were assessed by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on the same day (n=6) and on three different days (n=6 each day).

Quantitative Data Summary

| Parameter | Result |

| Linearity | |

| Calibration Range | 0.5 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Precision (RSD%) | |

| Intra-day (n=6) | < 5% |

| Inter-day (n=18) | < 8% |

| Accuracy (% Recovery) | |

| Intra-day (n=6) | 95.2% - 104.5% |

| Inter-day (n=18) | 93.8% - 106.2% |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

Table 1: Summary of Method Validation Data for the Quantification of Eicosyl Stearate using Diethyl Hexacosanedioate as an Internal Standard.

Visualizations

Caption: Experimental workflow for quantification.

Caption: Role of the internal standard.

Conclusion

This application note presents a validated GC-MS method for the quantification of long-chain wax esters in botanical extracts. The use of diethyl hexacosanedioate as an internal standard is critical for achieving the high levels of accuracy and precision required for quality control and research in the natural products industry. The provided protocol is robust, reliable, and can be adapted for the analysis of other high-molecular-weight esters in similarly complex matrices.

References

Protocol for Incorporating Diethyl Hexacosanedioate in Experimental Studies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Initial literature and database searches did not yield specific experimental data for Diethyl hexacosanedioate. The following application notes and protocols are based on general principles for handling long-chain dicarboxylic acid esters and are provided as a comprehensive guide for the initial investigation of this and similar molecules. The data presented is hypothetical and for illustrative purposes.

Introduction to Diethyl Hexacosanedioate and Long-Chain Dicarboxylic Acid Esters

Long-chain α,ω-dicarboxylic acids (LDCAs) and their esters are versatile chemical intermediates.[1][2] They are utilized as building blocks for polymers, lubricants, and adhesives.[1] In the realm of life sciences, their structural similarity to endogenous fatty acids suggests potential roles in cellular signaling and metabolism. Diethyl hexacosanedioate, a 26-carbon chain dicarboxylic acid diethyl ester, is a lipophilic molecule whose biological effects are largely unexplored. Its investigation may reveal novel therapeutic or biological activities.

Physicochemical Properties of Diethyl Hexacosanedioate (Hypothetical)

Due to the lack of specific experimental data for Diethyl hexacosanedioate, the following properties are extrapolated from shorter-chain analogs like diethyl hexanedioate.[3][4]

| Property | Hypothetical Value | Source/Basis for Extrapolation |

| Molecular Formula | C30H58O4 | Based on chemical structure |

| Molecular Weight | 482.78 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white waxy solid | Typical for long-chain hydrocarbons |

| Melting Point | 70 - 75 °C | Expected to be significantly higher than shorter-chain analogs |

| Boiling Point | > 400 °C (decomposes) | Extrapolated from trends of increasing boiling points with chain length |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, DMSO, chloroform) | Characteristic of long-chain esters[3] |

| Storage | Store at room temperature, protected from moisture | General recommendation for stable organic compounds |

Experimental Protocols

Preparation of Stock Solutions

Given its predicted poor aqueous solubility, a stock solution of Diethyl hexacosanedioate should be prepared in an organic solvent.

Materials:

-

Diethyl hexacosanedioate

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Ethanol, absolute

-

Sterile, amber microcentrifuge tubes

-

Vortex mixer

-

Warming block or water bath